3-(甲氧甲基)吗啉盐酸盐

描述

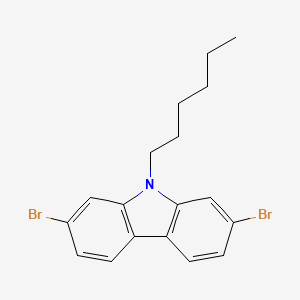

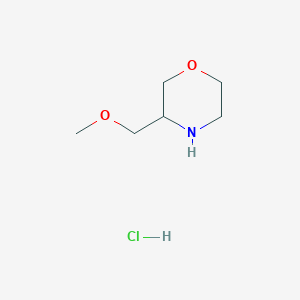

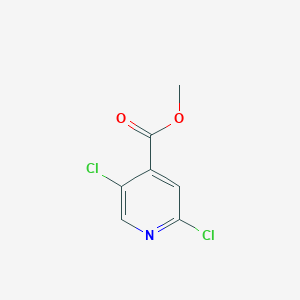

- 3-(Methoxymethyl)morpholine hydrochloride is a chemical compound with the CAS number 955400-08-5 .

- It belongs to the morpholine family and is commonly used in research and industry.

- The molecular formula is C6H14ClNO2 , and its molecular weight is 167.64 g/mol .

- It is a solid compound that is sealed in dry conditions at room temperature.

Synthesis Analysis

- The synthesis of 3-(Methoxymethyl)morpholine hydrochloride involves various methods, including reactions of amino alcohols and α-haloacid chlorides.

- Solid-phase synthesis and intramolecular cyclization have also been explored.

Molecular Structure Analysis

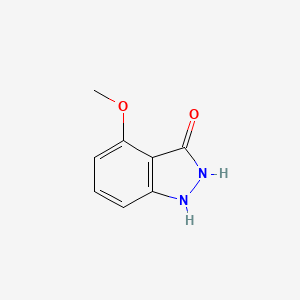

- The compound has a morpholine ring with a methoxymethyl group attached.

- The stereochemistry can be either ®- or (S)-3-(methoxymethyl)morpholine hydrochloride.

Chemical Reactions Analysis

- 3-(Methoxymethyl)morpholine hydrochloride inhibits fungal enzymes D14 reductase and D7-D8 isomerase.

- This affects fungal sterol synthesis pathways, leading to ergosterol depletion and accumulation of ignosterol in fungal cell membranes.

Physical And Chemical Properties Analysis

- Boiling point: 180°C at 760 mmHg.

- Flash point: 63°C.

- It is a flammable liquid and may cause skin burns and eye damage.

- Safety precautions include proper handling, personal protective equipment, and avoiding inhalation.

科学研究应用

合成和化学性质

- 3-(甲氧甲基)吗啉盐酸盐已通过多种方法合成。例如,2-(4-甲氧苯基)-3-甲基吗啉盐酸盐是使用环化反应、还原和酸化合成的,产率为 62.3%。该过程的特点是红外、1H NMR 和质谱技术,展示了其操作简便和高产率 (谭斌,2011).

- 另一种合成方法涉及使用亲电诱导环合将 1-叔丁基-2-(烯丙氧甲基)氮丙啶转化为顺式-3,5-二(溴甲基)-4-叔丁基吗啉。该方法是合成 3,5-二(甲氧甲基)吗啉的前体 (M. D’hooghe 等,2006).

化学络合和衍生物

- 吗啉的衍生物 N-{2-(4-甲氧苯基碲)乙基}吗啉 (L1) 和双{2-(N-吗啉基)乙基}碲化物 (L2) 已被合成并用于与钯(II) 和汞(II) 络合。该研究提供了对这些配合物的结构特征和键合的见解 (A. Singh 等,2000).

在药物化学中的应用

- 吗啉及其衍生物(如 3-羟甲基吗啉)已被认为是药物化学中的重要组成部分。它们以增强药物成分的药代动力学和药效学特性而著称。合成对映体纯的吗啉结构单元仍然是一个具有挑战性但至关重要的研究领域 (U. Stojiljkovic 等,2022).

结构研究

- 已经研究了 C7H14NO3+·Cl− 等化合物的结构,C7H14NO3+·Cl− 是 3-(吗啉-4-基)丙酸的盐酸盐,它是合成生物活性杂环化合物的关键中间体。这些研究提供了对分子构型和键合特性的见解 (L. Mazur 等,2007).

其他化学转化和动力学

- 已经对 3-吗啉代悉诺亚胺及其 N-乙氧羰基衍生物等衍生物的化学和动力学进行了研究。这些研究有助于理解这些化合物在各种条件下的稳定性和反应动力学 (Y. Asahi 等,1971).

安全和危害

- Toxicity: Harmful if swallowed, may cause respiratory irritation, and suspected of damaging fertility.

- Not approved for onychomycosis treatment in the United States or Canada.

未来方向

- Further research may explore improved synthesis methods, efficacy, and safety profiles.

Remember that this analysis is based on available information, and additional research may provide more insights. 🌟

属性

IUPAC Name |

3-(methoxymethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHMLTGBCWLCIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1COCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625025 | |

| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methoxymethyl)morpholine hydrochloride | |

CAS RN |

955428-52-1 | |

| Record name | 3-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1593132.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)